![molecular formula C22H20N2O2S B12457625 N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12457625.png)
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the butan-2-yl group. The phenyl group is then attached to the benzoxazole ring, and finally, the thiophene-2-carboxamide moiety is introduced. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The scalability of the process would be a key consideration to meet the demands of various applications.
化学反应分析
Types of Reactions
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halides or alkyl chains.
科学研究应用
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: The compound may have potential as a probe or marker in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as in the development of new drugs or treatments.
Industry: The compound’s unique properties might make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
作用机制
The mechanism by which N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Similar compounds to N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide include other benzoxazole derivatives, thiophene derivatives, and carboxamide-containing compounds. Examples include benzylamine and various biogenic volatile organic compounds .
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical and physical properties, making it valuable for specific applications that other similar compounds might not be suitable for.
属性
分子式 |
C22H20N2O2S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H20N2O2S/c1-3-14(2)16-8-11-19-18(13-16)24-22(26-19)15-6-9-17(10-7-15)23-21(25)20-5-4-12-27-20/h4-14H,3H2,1-2H3,(H,23,25) |
InChI 键 |
QBUGFDFLTWEDHV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


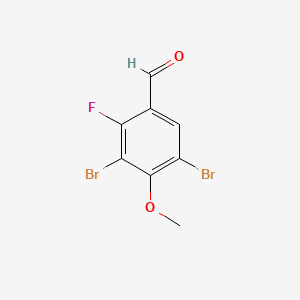
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B12457550.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457556.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B12457558.png)
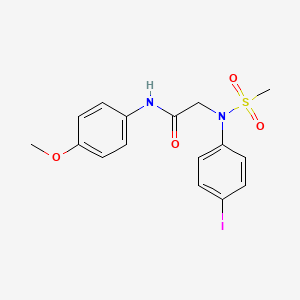
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12457580.png)
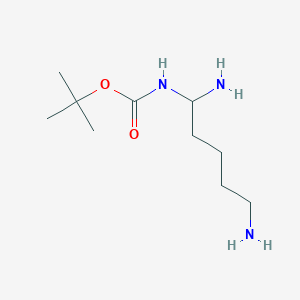
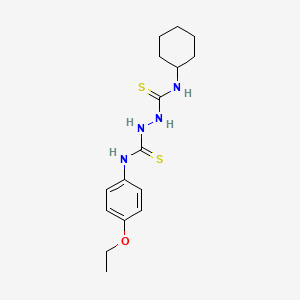
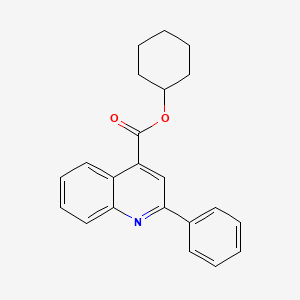

![1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12457619.png)
![N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-methylbenzamide](/img/structure/B12457633.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457642.png)

